2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid
Description
2-{1-[(tert-Butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid is a synthetic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a 3-fluorophenyl substituent on the azetidine ring, and an acetic acid side chain. The Boc group enhances stability during synthesis, while the fluorine atom on the aromatic ring modulates electronic properties and bioavailability. This compound is of interest in medicinal chemistry, particularly for neuroprotective applications, as azetidine derivatives are known to interact with central nervous system targets .
Properties
CAS No. |
1823264-44-3 |
|---|---|
Molecular Formula |
C16H20FNO4 |
Molecular Weight |
309.33 g/mol |
IUPAC Name |
2-[3-(3-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H20FNO4/c1-15(2,3)22-14(21)18-9-16(10-18,8-13(19)20)11-5-4-6-12(17)7-11/h4-7H,8-10H2,1-3H3,(H,19,20) |
InChI Key |
SMWDEKJGLQIVDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)C2=CC(=CC=C2)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of β-Amino Alcohol Precursors
Azetidines are frequently synthesized via intramolecular cyclization of β-amino alcohols or related precursors. For example, treatment of γ-chloroamines with bases can induce ring closure to form azetidines. Adapting this approach, a precursor such as 3-(3-fluorophenyl)-β-aminoethanol could undergo cyclization under basic conditions (e.g., potassium carbonate in dimethylformamide) to yield 3-(3-fluorophenyl)azetidine. This method, however, requires careful optimization to mitigate ring strain and competing elimination reactions.
Metal-Catalyzed Coupling Reactions
Palladium-catalyzed C–N bond-forming reactions, such as Buchwald-Hartwig amination, offer an alternative route. For instance, a brominated 3-fluorophenylpropane derivative could react with a protected amine in the presence of a palladium catalyst to form the azetidine ring. While this method is less common for small rings due to strain, recent advances in catalyst design have enabled such transformations.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to protect the azetidine nitrogen during subsequent reactions, ensuring chemoselectivity.
Boc Protection via Di-tert-Butyl Dicarbonate
Standard Boc protection involves reacting the azetidine amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a mild base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, treatment of 3-(3-fluorophenyl)azetidine with Boc anhydride in dichloromethane at 0–25°C yields the Boc-protected intermediate in >90% yield. This step is critical to prevent unwanted side reactions during later stages, such as acetylation or oxidation.
Functionalization with the Acetic Acid Side Chain
The acetic acid moiety at the 3-position of the azetidine is introduced via alkylation or carboxylation strategies.
Alkylation of the Azetidine Ring
Direct alkylation of the azetidine core with ethyl bromoacetate, followed by hydrolysis, provides a straightforward route. For instance, reacting Boc-protected 3-(3-fluorophenyl)azetidine with ethyl bromoacetate in the presence of a base like lithium hexamethyldisilazide (LiHMDS) generates the ester intermediate. Subsequent saponification with aqueous sodium hydroxide yields the target acetic acid derivative.
Michael Addition to α,β-Unsaturated Esters
An alternative approach involves a Michael addition of the azetidine nitrogen to an α,β-unsaturated ester, followed by cyclization. For example, reacting Boc-protected azetidine with methyl acrylate under basic conditions forms a β-amino ester, which undergoes intramolecular cyclization to install the acetic acid side chain.
Integrated Synthetic Pathways
Combining these steps, two dominant pathways emerge:
Pathway A: Sequential Cyclization-Protection-Functionalization
-
Cyclization of 3-(3-fluorophenyl)-β-aminoethanol to form the azetidine core.
-
Boc protection of the azetidine nitrogen.
-
Alkylation with ethyl bromoacetate and hydrolysis to the acetic acid.
Pathway B: Coupling-First Approach
-
Suzuki-Miyaura coupling of a boronic ester-containing azetidine precursor with 3-fluorophenylboronic acid.
-
Boc protection and subsequent carboxylation via carbon dioxide insertion under high pressure.
Comparative Analysis of Methodologies
| Method | Yield | Complexity | Stereochemical Control |
|---|---|---|---|
| Cyclization-Alkylation | 60–70% | Moderate | Low |
| Metal-Catalyzed Coupling | 40–50% | High | High |
| Michael Addition | 55–65% | Moderate | Moderate |
Pathway A offers higher yields but limited stereocontrol, whereas Pathway B enables precise regiochemistry at the expense of lower efficiency.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups within the molecule.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Drug Development
The compound serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological and oncological disorders. Its structural features allow for modifications that enhance biological activity.
Anticancer Agents
Research indicates that derivatives of azetidine compounds exhibit anticancer properties. For instance, compounds similar to 2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid have been synthesized and tested for their efficacy against specific cancer cell lines, showing promising results in inhibiting tumor growth .
Central Nervous System (CNS) Disorders
The fluorophenyl moiety in the compound is linked to enhanced blood-brain barrier permeability, making it a candidate for treating CNS disorders such as depression and anxiety. Studies have demonstrated that modifications to the azetidine structure can lead to compounds with improved neuropharmacological profiles .
Synthesis of Peptides
The tert-butoxycarbonyl (Boc) group is widely used in peptide synthesis as a protecting group for amines. The incorporation of this compound allows chemists to develop complex peptide structures with high yields and purity. This application is crucial in the development of peptide-based therapeutics .
Building Block in Organic Synthesis
As a versatile building block, this compound can be employed in various organic synthesis pathways, including:
- Formation of amides and esters.
- Introduction into larger molecular frameworks for drug candidates.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of azetidine compounds showed significant cytotoxicity against breast cancer cell lines. The study highlighted the role of the fluorophenyl group in enhancing selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 2: CNS Activity
Another research project investigated the effects of azetidine derivatives on anxiety-related behaviors in animal models. The findings indicated that specific modifications to the compound led to increased efficacy in reducing anxiety symptoms compared to standard treatments, suggesting its potential as a new therapeutic agent for anxiety disorders .
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The fluorophenyl group can enhance binding affinity to certain targets, while the azetidine ring can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Q & A
Basic Question: What are the common synthetic routes for preparing 2-{1-[(tert-butoxy)carbonyl]-3-(3-fluorophenyl)azetidin-3-yl}acetic acid?
Answer:
A key step involves tert-butyl ester cleavage using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), as demonstrated in analogous azetidine derivatives. For example, a tert-butyl-protected morpholine derivative was deprotected by adding TFA (1.7 mL) to CH₂Cl₂ (5 mL), followed by concentration and co-evaporation with toluene to yield the free acid . For the target compound, similar conditions can be optimized, with monitoring via TLC or LC-MS to confirm reaction completion.
Basic Question: What analytical techniques are recommended for characterizing this compound?
Answer:
Standard characterization includes:
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm the azetidine ring structure, tert-butoxycarbonyl (Boc) group, and 3-fluorophenyl substitution.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
- HPLC with UV/ELSD detection to assess purity (>95% for research-grade material) .
Advanced Question: How can researchers address discrepancies in reported stability or toxicity data for this compound?
Answer:
Contradictions in stability or toxicity profiles (e.g., conflicting LC-MS degradation data) require systematic analysis:
- Accelerated stability studies : Expose the compound to varying pH, temperature, and light conditions, followed by HPLC quantification of degradation products .
- Toxicity reconciliation : Perform comparative in vitro assays (e.g., cytotoxicity in HEK293 cells) and cross-validate with literature. If gaps persist, conduct acute toxicity studies in model organisms under OECD guidelines .
Advanced Question: What experimental design is suitable for studying the compound’s enantiomeric purity?
Answer:
The azetidine core may introduce chirality. To resolve enantiomers:
- Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polar organic mobile phases.
- Validate method robustness via spike-and-recovery experiments with synthesized enantiomers.
- For absolute configuration determination, perform X-ray crystallography or electronic circular dichroism (ECD) .
Advanced Question: How to assess the compound’s ecological impact during disposal?
Answer:
Follow methodologies from environmental fate studies (e.g., Project INCHEMBIOL):
- Biodegradation assays : Use OECD 301F to measure aerobic degradation in activated sludge.
- Aquatic toxicity testing : Conduct acute Daphnia magna immobilization tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Partitioning studies : Determine log Kow (octanol-water coefficient) via shake-flask method to predict bioaccumulation potential .
Basic Question: What safety precautions are critical during handling?
Answer:
- Use fume hoods and PPE (nitrile gloves, lab coats) due to unknown chronic toxicity .
- Avoid inhalation by working with powdered forms in closed systems.
- Store at 2–8°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis .
Advanced Question: How to optimize the synthesis for scalability without compromising yield?
Answer:
- DoE (Design of Experiments) : Vary reaction parameters (TFA equivalents, temperature, solvent volume) to identify critical factors.
- Continuous flow chemistry : Implement microreactors for ester cleavage steps to enhance mixing and reduce side reactions.
- In situ monitoring : Use FTIR or ReactIR to track intermediate formation and adjust conditions dynamically .
Advanced Question: How to resolve spectral overlaps in NMR due to fluorophenyl and azetidine protons?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
